molecular formula C27H28O9 B1255787 Chrysomycin B

Chrysomycin B

Cat. No.: B1255787
M. Wt: 496.5 g/mol
InChI Key: BJPYMDSMDBCKEP-QSMCFSHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chrysomycin B is a natural antibiotic compound isolated from the bacterium Streptomyces. It belongs to the class of C-glycoside polyketides and is known for its potent anti-tuberculosis activity. This compound is structurally related to chrysomycin A, differing only by the replacement of a vinyl group with a methyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chrysomycin B can be synthesized through a series of chemical reactions starting from simpler organic molecules. The synthesis involves multiple steps, including glycosylation, cyclization, and functional group modifications. One common method involves the use of mechanochemical technology, where chrysomycin A is transformed into this compound through ball milling and other mechanochemical processes .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces strains. The bacterium is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Chrysomycin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

Chrysomycin B has several scientific research applications:

Mechanism of Action

Chrysomycin B exerts its effects by inhibiting the activity of bacterial enzymes essential for DNA replication and repair. It targets topoisomerase enzymes, which are crucial for maintaining the supercoiling of DNA. By inhibiting these enzymes, this compound disrupts the DNA replication process, leading to bacterial cell death .

Comparison with Similar Compounds

Chrysomycin B is similar to other C-glycoside polyketides such as:

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct biological activities, particularly its potent anti-tuberculosis properties .

Properties

Molecular Formula

C27H28O9

Molecular Weight

496.5 g/mol

IUPAC Name

1-hydroxy-10,12-dimethoxy-8-methyl-4-[(2S,3S,4R,5S,6R)-3,4,5-trihydroxy-4,6-dimethyloxan-2-yl]naphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C27H28O9/c1-11-8-15-19(17(9-11)33-4)14-10-18(34-5)21-16(28)7-6-13(20(21)22(14)36-26(15)31)23-25(30)27(3,32)24(29)12(2)35-23/h6-10,12,23-25,28-30,32H,1-5H3/t12-,23+,24+,25+,27-/m1/s1

InChI Key

BJPYMDSMDBCKEP-QSMCFSHASA-N

Isomeric SMILES

C[C@@H]1[C@@H]([C@@]([C@H]([C@@H](O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O

Canonical SMILES

CC1C(C(C(C(O1)C2=C3C(=C(C=C2)O)C(=CC4=C3OC(=O)C5=C4C(=CC(=C5)C)OC)OC)O)(C)O)O

Synonyms

chrysomycin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chrysomycin B
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Chrysomycin B
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Chrysomycin B
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Chrysomycin B
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Chrysomycin B
Reactant of Route 6
Chrysomycin B

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